2-(4-methoxybenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
Overview
Description
2-(4-methoxybenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a combination of sulfonyl, thiazole, and acetamide functional groups
Mechanism of Action
Target of Action
The primary target of TCMDC-125152 is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum . It is a validated drug target in malaria that offers prophylactic, transmission blocking, and curative potential .
Mode of Action
TCMDC-125152 is a potent and selective PfCLK3 protein kinase inhibitor . It interacts with PfCLK3, inhibiting its function and leading to significant antiparasiticidal activity . The inhibition of PfCLK3 disrupts the processing of parasite RNA, which is essential for the survival of the parasite .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-125152 affects the RNA splicing pathway in the malarial parasite . PfCLK3 is known to phosphorylate parasite SR proteins, indicating its role in the processing of parasite RNA . Therefore, the inhibition of PfCLK3 disrupts the normal functioning of this pathway, leading to the death of the parasite .
Pharmacokinetics
It is known that tcmdc-125152 demonstrates significant antiparasiticidal activity, suggesting it has sufficient bioavailability to exert its effects .
Result of Action
TCMDC-125152 effectively hinders the transition from trophozoite to schizont, impairs transcription, and diminishes transmission to the mosquito vector . It rapidly kills P. falciparum at the trophozoite to schizont stages and also prevents the development of stage V gametocytes .
Action Environment
It is known that the compound maintains its efficacy in parasites when washed out 6 hours after exposure , suggesting it has a lasting effect in the parasite’s environment.
Biochemical Analysis
Biochemical Properties
TCMDC-125152 has been identified as a potent inhibitor of the protein kinase PfCLK3 . This interaction involves the formation of two hydrogen bonds between the azaindole core of TCMDC-125152 and the hinge region of the kinase . The compound’s aromatic rings, which are substituted with various functional groups, also play a crucial role in this interaction .
Cellular Effects
In cellular contexts, TCMDC-125152 has been shown to have significant effects on the survival of the blood stage Plasmodium falciparum, a parasite responsible for malaria . The compound’s ability to inhibit PfCLK3, a protein kinase critical for the regulation of malarial parasite RNA splicing, suggests that it may have parasiticidal activity .
Molecular Mechanism
The molecular mechanism of TCMDC-125152 involves its interaction with PfCLK3. The compound’s azaindole core forms two hydrogen bonds with the kinase’s hinge region, leading to the inhibition of the kinase’s activity . This inhibition disrupts the phosphorylation events necessary for the correct assembly and catalytic activity of spliceosomes, thereby affecting RNA splicing within the parasite .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxybenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the introduction of the sulfonyl and acetamide groups. Common reagents used in these reactions include 4-methoxybenzenesulfonyl chloride, 4-methoxyphenyl isothiocyanate, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxybenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the sulfonyl group to a sulfide.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
2-(4-methoxybenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Comparison with Similar Compounds
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-13-19(14-4-6-15(26-2)7-5-14)22-20(28-13)21-18(23)12-29(24,25)17-10-8-16(27-3)9-11-17/h4-11H,12H2,1-3H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAWDRYVOSANSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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